REACTION_CXSMILES
|
[CH3:1]I.[SH:3][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)C(O)=O.[C:13](=[O:16])([O-])[O-].[K+].[K+].CN([CH:22]=[O:23])C>C(OCC)(=O)C>[CH3:13][O:16][C:22](=[O:23])[C:6]1[CH:10]=[CH:11][CH:12]=[C:4]([S:3][CH3:1])[CH:5]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0.972 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
601 mg
|
Type
|
reactant
|
Smiles
|
SC=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=CC=C1)SC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 684 mg | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |